![molecular formula C18H18Cl2N2O B5577312 {[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5577312.png)
{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride
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Overview
Description
The compound appears to be a complex organic molecule, likely of interest due to its unique structural features and potential chemical and biological activities. Its structure suggests it could participate in various chemical reactions and have specific physical and chemical properties worthy of exploration.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. For compounds with similar structural components, the synthesis can involve reactions such as cyclization, chlorination, and amination. For example, the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine involved chlorination and aminisation from simpler pyrazolo[1,5-a]pyrimidine derivatives (Lu Jiu-fu et al., 2015).
Molecular Structure Analysis
The molecular structure of complex organic compounds is crucial for understanding their reactivity and interactions. X-ray crystallography is often used to elucidate the structure, as seen in the study of substituted pyridines and pyrimidines (R. Moreno-Fuquen et al., 2021). These analyses can reveal how molecular conformation influences reactivity and potential binding to biological targets.
Chemical Reactions and Properties
Compounds with furyl and pyridinyl groups can undergo a variety of chemical reactions, including electrophilic substitution and quaternization. For example, the reaction of 2-amino-3-hydroxypyridine with 2-furoyl chloride yielded a product that underwent electrophilic substitution reactions exclusively at the furan ring, highlighting the reactivity of such compounds (M. M. El’chaninov et al., 2014).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are influenced by the molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals. Studies on related compounds often include thermal analysis to understand stability and phase transitions (R. Dani et al., 2013).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other compounds, are determined by the functional groups present in the molecule. Investigations into related compounds' reactivity can provide insights into potential reactions, such as those involved in synthesizing novel medicinal molecules with improved biological activity (D. D. Rubtsova et al., 2020).
properties
IUPAC Name |
N-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl]-1-pyridin-2-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O.ClH/c1-13-16(6-4-7-17(13)19)18-9-8-15(22-18)12-20-11-14-5-2-3-10-21-14;/h2-10,20H,11-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPDYPCDUNXXOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNCC3=CC=CC=N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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